

Tetrapropylammonium Iodide vs. Tetrabutylammonium Iodide in Perovskites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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In the rapidly advancing field of perovskite photovoltaics and optoelectronics, the use of quaternary ammonium iodides as additives and for the formation of 2D/3D perovskite structures has become a critical strategy for enhancing both power conversion efficiency (PCE) and device stability. Among these, **tetrapropylammonium iodide** (TPAI) and tetrabutylammonium iodide (TBAI) have emerged as promising candidates for defect passivation and crystal growth modulation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate additive for their specific applications.

Impact on Perovskite Film Properties

The incorporation of large organic cations like tetrapropylammonium (TPA+) and tetrabutylammonium (TBA+) significantly influences the morphology, crystallinity, and optoelectronic properties of perovskite films. These bulky cations are generally too large to be incorporated into the 'A' site of the 3D perovskite lattice, and instead tend to reside at the grain boundaries and the surface of the perovskite film.

TBAI has been shown to improve the crystallinity, grain size, and surface morphology of methylammonium lead iodide (MAPbI₃) perovskite films.[1][2] The introduction of TBAI leads to pinhole-free surfaces and enhanced stability in humid conditions.[1][2] Specifically, MA(1-X)TBA(X)PbI₃ thin films have demonstrated better stability in a relative humidity of ~60% over







15 days compared to pure MAPbl₃.[1][2] The TBA⁺ cations are believed to be located at the grain boundaries, which helps in enhancing the stability of the perovskite grains.[2]

Similarly, additives like n-propylammonium iodide and n-butylammonium iodide have been observed to cause CH₃NH₃Pbl_{3-x}Cl_x films to grow uniformly with high coverage and a continuous phase, leading to higher absorption.[3][4][5] This improved morphology and crystallinity are crucial for efficient charge transport and reduced recombination within the solar cell.[5]

Performance in Perovskite Solar Cells

The improvements in film quality directly translate to enhanced photovoltaic performance. The use of these additives has been shown to boost the key solar cell parameters.



Additive (Concentr ation)	Perovskit e Composit ion	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Referenc e
Control (No Additive)	CH₃NH₃Pb I₃–xClx	9.7	-	-	-	[3][4][5]
1 vol% n- propylamm onium iodide	CH3NH3Pb I3-xClx	11.3	-	-	-	[3][4][5]
1 vol% n- butylammo nium iodide	CH3NH3Pb	10.2	-	-	-	[3][4][5]
Control (Pristine)	MAPbl₃	-	-	-	-	[6]
(TPA)x(MA)1-xPbl3 2%	MAPbI₃	-	-	-	-	[6]
(TPA)x(MA) _{1-x} Pbl ₃ 4%	MAPbI₃	-	-	-	-	[6]

Note: The data for n-propylammonium iodide and n-butylammonium iodide are presented as a close comparison due to the limited direct comparative data for TPAI and TBAI under identical conditions.

From the available data, n-propylammonium iodide as an additive resulted in a higher PCE of 11.3% compared to 10.2% for n-butylammonium iodide, both of which were improvements over the control device's 9.7% PCE.[3][4][5] This suggests that the slightly smaller propyl chain may offer a better balance for improving film properties and device performance in this specific perovskite system.

Stability Enhancement



A major challenge for the commercialization of perovskite solar cells is their long-term stability. Both TPAI and TBAI have been investigated for their potential to improve the stability of perovskite devices against environmental factors such as moisture, heat, and light.

The incorporation of TPA⁺ has been shown to significantly enhance the stability of MAPbI₃ solar cells. Non-encapsulated devices based on $(TPA)x(MA)_{1-x}PbI_3$ retained their performance for over 2000 hours under argon at 25°C, and for over 2000 hours at 25°C with a relative humidity of 55 ± 5% under ambient light.[6] They also showed improved stability at 60°C under argon for 500 hours.[6] Furthermore, the operational stability under continuous full-sun illumination was also enhanced with the addition of TPA⁺.[6]

TBAI has also been reported to improve the stability of MAPbI₃ thin films, with doped films showing better resistance to degradation in a humid environment.[1][2] The formation of a 2D/3D heterostructure with TBAI can act as a protective layer, shielding the 3D perovskite from degradation.[7]

Experimental Protocols

Below are representative experimental protocols for the fabrication of perovskite thin films and solar cells using TPAI and TBAI as additives.

Perovskite Solution Preparation with TBAI Additive

- Precursor Solution: A stock solution of MA_{1-x}TBA_xPbI₃ is prepared in a glovebox.[1]
- Dissolution: Lead (II) iodide (PbI₂), Tetrabutylammonium iodide (TBAI), and
 Methylammonium iodide (MAI) are dissolved in a solvent mixture of N,N-dimethylformamide
 (DMF) and dimethyl sulfoxide (DMSO).[1]
- Agitation: The solution is agitated at 60°C for 3 hours to ensure complete dissolution and homogeneity.[1]

Perovskite Film Deposition (One-Step Spin-Coating)

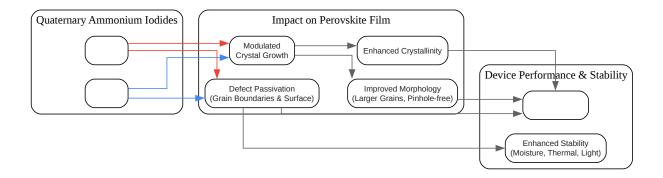
 Substrate Preparation: FTO-coated glass substrates are cleaned sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.



- Spin-Coating: The prepared perovskite precursor solution is spin-coated onto the substrate.
 A typical two-step program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
- Anti-Solvent Dripping: During the second step of spin-coating, an anti-solvent such as chlorobenzene or sec-butyl alcohol is dripped onto the spinning substrate to induce rapid crystallization.[8]
- Annealing: The film is then annealed on a hotplate, for instance at 100°C for 10 minutes, to remove residual solvent and complete the perovskite crystallization.

Mechanisms of Action and Logical Relationships

The primary mechanism by which TPAI and TBAI enhance perovskite properties is through defect passivation and modulation of crystal growth.



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Caption: Mechanism of TPAI and TBAI in perovskites.

The bulky organic cations from TPAI and TBAI passivate defects at the grain boundaries and surface of the perovskite film, which are common sources of non-radiative recombination. This passivation leads to a reduction in charge carrier traps, thereby improving the efficiency of the solar cell. Additionally, these additives can act as surfactants during the crystallization process,



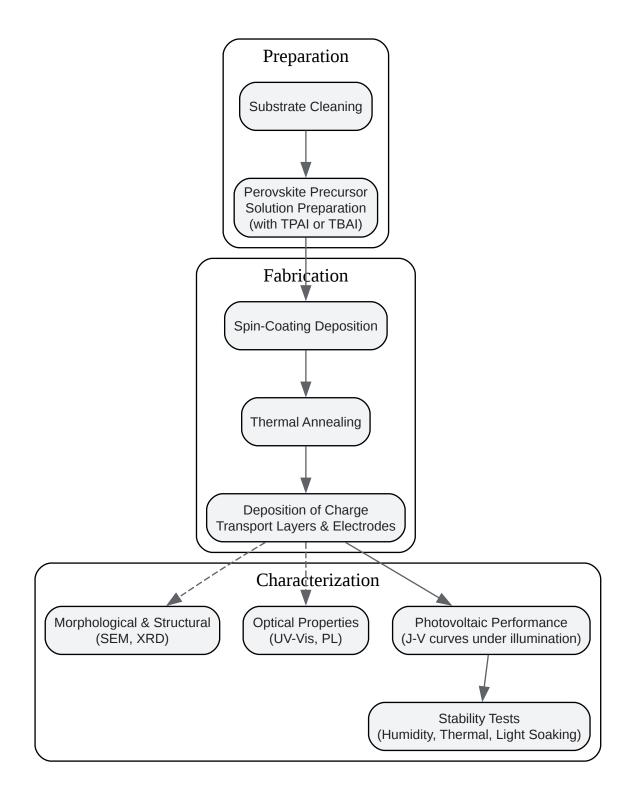


slowing down the reaction between the lead iodide and the organic halide and promoting the growth of larger, more uniform grains with higher crystallinity.

Experimental Workflow

The general workflow for fabricating and characterizing perovskite solar cells with these additives is as follows:





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Caption: General experimental workflow.

Conclusion



Both **tetrapropylammonium iodide** and tetrabutylammonium iodide are effective additives for improving the quality of perovskite films and the performance and stability of perovskite solar cells. The choice between TPAI and TBAI may depend on the specific perovskite composition, the desired film properties, and the fabrication process. The available data suggests that n-propylammonium iodide might offer a slight performance advantage over n-butylammonium iodide in certain systems, potentially due to the smaller cation size leading to more optimal defect passivation or crystal lattice interaction. However, TBAI has been extensively studied and proven to significantly enhance moisture stability.

Further direct comparative studies under identical experimental conditions are necessary to definitively conclude which additive is superior. Researchers should consider the specific goals of their study, whether it be maximizing PCE or enhancing long-term stability, when selecting between these two promising additives.

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• To cite this document: BenchChem. [Tetrapropylammonium Iodide vs. Tetrabutylammonium Iodide in Perovskites: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146149#tetrapropylammonium-iodide-vs-tetrabutylammonium-iodide-in-perovskites]

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